[1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride
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Overview
Description
[1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride is a chemical compound with significant potential in various scientific fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of the aminocyclohexyl group adds to its unique chemical properties, making it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction, where an azide reacts with an alkyne in the presence of a copper catalyst.
Introduction of the Aminocyclohexyl Group: This step involves the reduction of a corresponding ketone or aldehyde to introduce the aminocyclohexyl moiety.
Methanol Addition: The final step involves the addition of methanol to the triazole ring, followed by the formation of the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the above synthetic routes. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring.
Scientific Research Applications
Chemistry
In chemistry, [1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate the function of specific enzymes or receptors in biological systems.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of [1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The aminocyclohexyl group may enhance binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [1-[(1R,2S)-2-Aminocyclohexyl]triazol-4-yl]methanol
- [1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]ethanol
- [1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]propanol
Uniqueness
Compared to similar compounds, [1-[(1S,2R)-2-Aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride stands out due to its specific stereochemistry and the presence of the dihydrochloride salt. These features can influence its solubility, stability, and biological activity, making it a unique and valuable compound for research and industrial applications.
Properties
IUPAC Name |
[1-[(1S,2R)-2-aminocyclohexyl]triazol-4-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O.2ClH/c10-8-3-1-2-4-9(8)13-5-7(6-14)11-12-13;;/h5,8-9,14H,1-4,6,10H2;2*1H/t8-,9+;;/m1../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNIXBXWUOUWGIM-BPRGXCPLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2C=C(N=N2)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)N2C=C(N=N2)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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